Benzothiazole, 2-[[(3-phenyl-2-propynyl)oxy]methyl]-
Description
Benzothiazole derivatives are a prominent class of heterocyclic compounds characterized by a fused benzene and thiazole ring. These compounds exhibit diverse biological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective properties, making them valuable in medicinal chemistry . The compound Benzothiazole, 2-[[(3-phenyl-2-propynyl)oxy]methyl]- features a propargyl ether substituent (propynyloxymethyl group) at the 2-position of the benzothiazole scaffold. This substituent introduces unique electronic and steric properties due to the electron-withdrawing nature of the triple bond and the linear geometry of the propargyl group.
Structure
3D Structure
Properties
CAS No. |
501328-48-9 |
|---|---|
Molecular Formula |
C17H13NOS |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
2-(3-phenylprop-2-ynoxymethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C17H13NOS/c1-2-7-14(8-3-1)9-6-12-19-13-17-18-15-10-4-5-11-16(15)20-17/h1-5,7-8,10-11H,12-13H2 |
InChI Key |
RAOCYJKSXYKMLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CCOCC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Hydroxybenzothiazole Intermediate
- Starting from benzothiazole, a hydroxyl group is introduced at the 2-position, typically by reaction with 2-hydroxyiodobenzene or related phenolic compounds.
- This step often uses potassium carbonate as a base and acetonitrile as a solvent under reflux conditions with sonication to enhance reaction rates.
- The reaction is monitored by thin-layer chromatography (TLC) and yields of 2-phenol-benzothiazole intermediates are generally high (up to 81%).
Alkylation with 3-Phenyl-2-propynyl Bromide
- The 2-hydroxybenzothiazole intermediate undergoes nucleophilic substitution with 3-phenyl-2-propynyl bromide.
- The reaction is carried out in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) with potassium carbonate as a base to deprotonate the phenol and facilitate substitution.
- The alkyl bromide is added dropwise to control the reaction rate, and the mixture is refluxed for 6–7 hours.
- After completion, the reaction mixture is cooled, solvent evaporated, and the product extracted with ethyl acetate and dried over sodium sulfate.
- Purification is achieved by column chromatography, yielding the desired ether-substituted benzothiazole.
Elemental sulfur-promoted cyclization : A method reported for synthesizing 2-benzyl benzothiazoles involves cyclization of styrenes with nitroanilines in the presence of elemental sulfur and DABCO. This method provides moderate to good yields and tolerates various functional groups, suggesting potential adaptability for propargyl ether substituents.
Bromination and substitution strategies : Some processes involve bromination of phenolic precursors followed by substitution with alkyl halides in the presence of catalysts like potassium iodide and bases such as alkali metal carbonates in polar aprotic solvents. These methods emphasize catalyst and solvent choice to improve yield and selectivity.
Microwave-assisted synthesis : Microwave irradiation has been used to accelerate coupling reactions involving benzothiazole derivatives, reducing reaction times to minutes and improving yields. This approach may be applicable to the alkylation step with propargyl bromides.
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 2-Hydroxybenzothiazole synthesis | Benzothiazole + 2-hydroxyiodobenzene, K2CO3 | Acetonitrile | Reflux | 6–7 hours | ~81 | Sonication enhances reaction rate |
| Alkylation with 3-phenyl-2-propynyl bromide | 2-Hydroxybenzothiazole + 3-phenyl-2-propynyl bromide, K2CO3 | Acetonitrile or DMF | Reflux | 6–7 hours | Moderate to high | Dropwise addition controls reaction |
| Elemental sulfur cyclization | Styrenes + nitroanilines + S + DABCO | Various | Ambient to reflux | Hours | Moderate | Functional group tolerant |
| Microwave-assisted coupling | Benzothiazole derivatives + coupling agents | DCM or other | 80 °C (microwave) | 20 minutes | High | Rapid, efficient, suitable for scale |
- The nucleophilic substitution approach for introducing the 3-phenyl-2-propynyl ether group is well-established, with reaction parameters optimized for yield and purity.
- The choice of base (potassium carbonate) and solvent (acetonitrile or DMF) is critical for efficient deprotonation and substitution.
- Purification by column chromatography is necessary to isolate the pure product due to possible side reactions.
- Microwave-assisted methods offer promising alternatives for reducing reaction times and improving yields but require specialized equipment.
- Elemental sulfur-promoted cyclization provides a green and versatile route for benzothiazole derivatives but may need adaptation for propargyl ether substituents.
The preparation of Benzothiazole, 2-[[(3-phenyl-2-propynyl)oxy]methyl]- primarily involves the synthesis of a 2-hydroxybenzothiazole intermediate followed by nucleophilic substitution with 3-phenyl-2-propynyl bromide under reflux in polar aprotic solvents with potassium carbonate as base. Alternative methods such as elemental sulfur-promoted cyclization and microwave-assisted coupling offer complementary strategies. Optimization of reaction conditions, including solvent, temperature, and reagent addition rate, is essential for high yield and purity. These methods are supported by diverse research findings and provide a robust framework for the synthesis of this compound.
Chemical Reactions Analysis
General Reactivity of Benzothiazoles
Benzothiazoles are electron-deficient heterocycles due to the electron-withdrawing thiazole ring, making them reactive toward nucleophilic and electrophilic substitutions. Key reaction types include:
-
Cross-coupling reactions (e.g., Suzuki, Sonogashira) facilitated by transition metals like palladium .
-
Functionalization at the 2-position via alkylation, arylation, or acylation .
Reactions Involving the Propargyl Ether Substituent
The propargyl ether group (–O–CH₂–C≡C–Ph) introduces alkyne reactivity. Potential transformations include:
2.1. Cycloaddition Reactions
Propargyl ethers participate in click chemistry (e.g., Huisgen 1,3-dipolar cycloaddition with azides to form triazoles). While not directly observed for this compound, analogous benzothiazole-alkyne systems undergo Cu-catalyzed azide-alkyne cycloaddition (CuAAC) .
2.2. Oxidation and Reduction
-
Oxidation : The propargyl group may oxidize to a ketone under acidic conditions (e.g., with KMnO₄ or DDQ) .
-
Reduction : Hydrogenation over Pd/C could reduce the alkyne to an alkane or cis-alkene .
2.3. Nucleophilic Substitution
The benzothiazole’s 2-position is susceptible to nucleophilic displacement. For example:
where X = leaving group (e.g., halide) .
Synthetic Methodologies for Analogous Compounds
Relevant strategies from the literature include:
Hypothetical Reaction Pathways
Based on structural analogs (e.g., 2-substituted benzothiazoles in ), the following reactions are plausible:
4.1. Sonogashira Coupling
The propargyl ether could act as an alkyne partner in cross-couplings with aryl halides:
4.2. Acid-Catalyzed Cyclization
Under acidic conditions (e.g., H₂SO₄), the propargyl ether might undergo cyclization to form fused rings:
4.3. Radical Reactions
Visible-light-driven radical cyclization (e.g., with TEMPO) could generate sulfur-centered radicals for intramolecular coupling .
Stability and Functional Group Compatibility
Scientific Research Applications
Therapeutic Applications
Benzothiazole derivatives are known for their broad spectrum of pharmacological activities. The compound Benzothiazole, 2-[[(3-phenyl-2-propynyl)oxy]methyl]- has been investigated for several therapeutic applications:
- Anticancer Activity : Research indicates that benzothiazole derivatives exhibit antiproliferative effects in various cancer cell lines. For instance, a study highlighted the effectiveness of certain benzothiazole derivatives against pancreatic cancer cells, demonstrating a synergistic effect when combined with gemcitabine .
- Pain Management : Benzothiazole-based compounds have been identified as potential dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are targets for pain relief. These compounds have shown efficacy in alleviating pain without the common side effects associated with traditional analgesics .
- Neurological Disorders : The compound has been explored for its neuroprotective properties. It has been linked to the modulation of histamine H3 receptors, which are involved in cognitive processes and memory functions . This suggests potential applications in treating neurological disorders such as Alzheimer's disease.
Case Studies and Research Findings
Several studies provide insights into the efficacy and safety profiles of benzothiazole derivatives:
Mechanism of Action
The mechanism of action of benzothiazole derivatives varies depending on their specific structure and target. Generally, these compounds interact with biological macromolecules such as enzymes, receptors, and DNA . For instance, some benzothiazole derivatives inhibit the enzyme topoisomerase, leading to anticancer effects . Others may act as enzyme inhibitors or receptor agonists/antagonists .
Comparison with Similar Compounds
Antitumor and Antimicrobial Activity
- Methoxyphenyl derivatives : Exhibit broad-spectrum activity due to planar structures that facilitate DNA intercalation or enzyme inhibition .
- Oxadiazole-thio derivatives : Show neuroprotective effects comparable to EGCG (epigallocatechin gallate), with cell viability >87% at 10 μM .
- Benzyloxyphenyl derivatives : Designed for targeted bioactivity, these compounds often undergo structure-activity relationship (SAR) studies to optimize efficacy .
Hypothesis for Propargyloxymethyl derivative : The propargyl group’s reactivity could enable "click chemistry" applications for drug conjugation or prodrug activation, though this remains speculative without direct evidence.
Structural and Computational Insights
- Crystal vs. Modeled Structures : For 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole, X-ray crystallography revealed deviations from modeled geometries, emphasizing the need for experimental validation of substituent effects .
- Synthetic Routes : Analogs like benzyloxy derivatives are synthesized using benzyl halides under basic conditions (e.g., NaHCO₃, CH₃CN) . The propargyloxymethyl derivative may require propargyl bromide or similar reagents.
Biological Activity
Benzothiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The compound Benzothiazole, 2-[[(3-phenyl-2-propynyl)oxy]methyl]- is one such derivative, which has been studied for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of benzothiazole derivatives is crucial for optimizing their biological efficacy. Recent studies indicate that modifications to the benzothiazole core can significantly influence its pharmacological properties. For instance, the introduction of various substituents on the aromatic rings has been shown to enhance the potency of these compounds as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are key targets in pain management and inflammation .
1. Antinociceptive Effects
Research has demonstrated that certain benzothiazole derivatives exhibit potent antinociceptive effects. In vivo studies using rat models have shown that these compounds can alleviate pain without causing significant side effects commonly associated with traditional analgesics such as opioids. For example, a specific benzothiazole derivative was found to have an IC50 value of 7 nM for FAAH and 9.6 nM for sEH, indicating strong inhibitory activity .
2. Anticancer Properties
Benzothiazole derivatives have also been evaluated for their anticancer activities. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including human colon (HCT116), breast (MCF-7), and lung adenocarcinoma (A549) cells. Compounds with specific substitutions on the benzothiazole ring demonstrated enhanced antiproliferative activity, suggesting that structural modifications can lead to improved therapeutic outcomes .
Data Table: Biological Activity Overview
| Biological Activity | Target | IC50 Value (nM) | Cell Lines Tested |
|---|---|---|---|
| FAAH Inhibition | Fatty Acid Amide Hydrolase | 7 | Not applicable |
| sEH Inhibition | Soluble Epoxide Hydrolase | 9.6 | Not applicable |
| Anticancer Activity | HCT116, MCF-7, A549 | Varies by compound | HCT116, MCF-7, A549 |
Case Study 1: Pain Management
In a controlled study involving rats, a benzothiazole derivative was administered to evaluate its effects on voluntary locomotor behavior while providing pain relief. Results indicated that the compound effectively reduced pain without impairing normal activity levels in the test subjects . This finding is particularly relevant for developing safer analgesics that do not produce sedation or other behavioral side effects.
Case Study 2: Cancer Cell Proliferation
Another study investigated the antiproliferative effects of various benzothiazole derivatives on different cancer cell lines. The results revealed that specific modifications to the benzothiazole structure significantly increased cytotoxicity against cancer cells while reducing toxicity to normal cells . This highlights the potential of these compounds as selective anticancer agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-[[(3-phenyl-2-propynyl)oxy]methyl]benzothiazole, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via click chemistry , involving copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example, 2-{2,4-bis[(prop-2-yn-1-yl)oxy]phenyl}-1,3-benzothiazole reacts with aromatic azides in the presence of CuSO₄·5H₂O and sodium ascorbate in DMF at room temperature. Reaction progress is monitored via TLC, and purification is achieved using column chromatography (hexane/ethyl acetate) . Optimizing solvent polarity and catalyst loading (e.g., 0.1–1.0 mol% CuSO₄) improves yield and reduces side products.
Q. Which analytical techniques are critical for confirming the structure and purity of this benzothiazole derivative?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., propargyl ether linkage at δ 4.8–5.2 ppm and benzothiazole protons at δ 7.2–8.3 ppm) .
- FT-IR : Stretching frequencies for C≡C (2100–2260 cm⁻¹) and C-O-C (1150–1250 cm⁻¹) validate key functional groups .
- Mass spectrometry : High-resolution ESI-MS determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Elemental analysis : Experimental C, H, N values must align with theoretical calculations (±0.3% tolerance) .
Q. What solvent systems and catalysts are optimal for synthesizing benzothiazole derivatives with propargyl ether substituents?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates. Catalysts like Cu(I) or Ru(II) are critical for regioselective cycloaddition. For propargyl ether linkages, inert atmospheres (N₂/Ar) prevent oxidation of alkyne groups .
Advanced Research Questions
Q. How do structural modifications (e.g., aryl substituents on the propargyl group) influence bioactivity in benzothiazole derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance antimicrobial activity by increasing membrane permeability .
- Bulky aryl groups (e.g., 4-bromophenyl) improve anticancer activity via intercalation with DNA or inhibition of topoisomerases .
- Docking studies (e.g., AutoDock Vina) predict binding poses with target enzymes, such as α-glucosidase, where hydrophobic interactions dominate .
Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values) for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:
- In vitro assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and incubation times (24–72 hours) .
- Dose-response curves : Ensure consistent DMSO concentrations (<0.1% v/v) to avoid solvent toxicity .
- Positive controls : Compare with reference drugs (e.g., doxorubicin for cytotoxicity) to normalize data .
Q. What computational approaches elucidate the mechanism of action for benzothiazole derivatives in enzyme inhibition?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Analyze stability of ligand-enzyme complexes (e.g., 100-ns trajectories in GROMACS) to identify key binding residues .
- QSAR models : Use descriptors like logP and polar surface area to predict bioavailability and potency .
- ADMET profiling : Tools like SwissADME predict pharmacokinetic properties (e.g., blood-brain barrier penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
